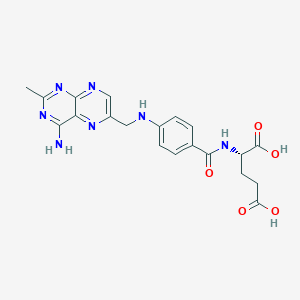
Isoetharine hydrochloride
概要
説明
Isoetharine hydrochloride is a relatively selective beta-2 adrenergic agonist . It is a catechol-like agent and is a fast-acting bronchodilator used for emphysema, bronchitis, and asthma .
Synthesis Analysis
The synthesis of Isoetharine hydrochloride involves the modification of the parent molecule of catecholamines, called β-phenyl-ethyl-amine . This modification yields drugs with high affinity and increased receptor specificity with an improved pharmacokinetic profile .Molecular Structure Analysis
The molecular formula of Isoetharine hydrochloride is C13H22ClNO3 . The molecular weight is 275.77 g/mol . The structure includes a catechol-like agent and a beta-2 adrenergic agonist .Chemical Reactions Analysis
Isoetharine-induced bronchodilator occurs from an increased activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP) . Increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .科学的研究の応用
Treatment of Asthma
Treatment of Emphysema
Emphysema is a lung condition that causes shortness of breath. Isoetharine Hydrochloride can be used to treat emphysema by helping to open up the airways and make breathing easier .
Treatment of Chronic Bronchitis
Chronic bronchitis is a type of chronic obstructive pulmonary disease (COPD) that causes inflammation and mucus production in the bronchi, leading to coughing and difficulty breathing. Isoetharine Hydrochloride can help to relax and open up the airways, reducing symptoms and improving lung function .
Beta-2 Adrenergic Agonist
Isoetharine Hydrochloride is a relatively selective beta-2 adrenergic agonist . It works by binding to beta-2 adrenergic receptors on bronchial cell membranes, increasing the level of cAMP and thus stimulating the relaxation of smooth muscle .
Research Tool in Pharmacology
Isoetharine Hydrochloride can be used as a research tool in pharmacology. Its mechanism of action and effects on the respiratory system can be studied to gain a better understanding of respiratory diseases and potential treatments .
Potential Use in Other Respiratory Conditions
Given its mechanism of action, Isoetharine Hydrochloride could potentially be used to treat other respiratory conditions characterized by bronchoconstriction or airway inflammation .
作用機序
Target of Action
Isoetharine hydrochloride is a relatively selective beta-2 adrenergic agonist . It binds to both beta-1 and beta-2 adrenergic receptors, but it demonstrates more selectivity towards beta-2 adrenergic receptors . These receptors are primarily found in the lungs, particularly on bronchial cell membranes .
Mode of Action
Isoetharine hydrochloride’s mode of action is primarily through its interaction with beta-2 adrenergic receptors. It stimulates an increased activity of adenyl cyclase , which augments the formation of cyclic AMP (cAMP) . This increase in cAMP levels results in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .
Biochemical Pathways
The primary biochemical pathway affected by isoetharine hydrochloride is the cAMP pathway . The increase in cAMP levels, as a result of the activation of adenyl cyclase, leads to the relaxation of bronchial smooth muscle. This relaxation of the smooth muscle is what causes the bronchodilation effect, which is beneficial in conditions like asthma, bronchitis, and emphysema .
Pharmacokinetics
Isoetharine hydrochloride is rapidly metabolized once inhaled . The metabolism occurs in the lungs, liver, gastrointestinal tract, and other tissues .
Result of Action
The primary result of isoetharine hydrochloride’s action is bronchodilation . This is achieved through the relaxation of bronchial smooth muscle, which helps to open up the airways and improve breathing . This makes it a fast-acting bronchodilator used for conditions like emphysema, bronchitis, and asthma .
Safety and Hazards
将来の方向性
Isoetharine inhalation is not commercially available in the United States . It is very important that you use your isoetharine inhaler or nebulizer properly, so that the medicine gets into your lungs . Your doctor may want you to use a spacer with your inhaler . Seek medical attention if you notice that you require more than your usual or more than the maximum amount of any asthma medication in a 24-hour period . An increased need for medication could be an early sign of a serious asthma attack .
特性
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFDLGGSOCHQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018907 | |
| Record name | Isoetharine hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoetharine hydrochloride | |
CAS RN |
50-96-4, 2576-92-3 | |
| Record name | Isoetharine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoetharine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoetharine hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does isoetharine hydrochloride interact with its target and what are the downstream effects?
A: Isoetharine hydrochloride is a beta-adrenergic agonist, meaning it primarily targets beta-adrenergic receptors []. While it displays some selectivity for the beta-2 subtype, it is not as selective as newer beta-2 agonists []. Upon binding to these receptors, primarily located in the bronchial smooth muscle, isoetharine hydrochloride initiates a signaling cascade that leads to bronchodilation, effectively relaxing and opening the airways []. This makes it useful in treating bronchospasm associated with conditions like asthma.
Q2: Are there any known excipients that can impact the stability of isoetharine hydrochloride formulations?
A: Yes, the presence of certain excipients can influence the stability of isoetharine hydrochloride formulations. Specifically, sodium bisulfite, a commonly used antioxidant in pharmaceutical formulations, has been identified as a potential allergen in isoetharine hydrochloride solutions []. While not directly related to the drug's degradation, this highlights the importance of considering excipient compatibility and potential adverse reactions.
Q3: What analytical methods are commonly employed to determine the concentration and purity of isoetharine hydrochloride?
A: Several analytical techniques are utilized for analyzing isoetharine hydrochloride. A colorimetric method utilizing potassium ferricyanide in a phosphate buffer solution allows for simple and accurate quantification of isoetharine hydrochloride in inhalation solutions []. This method, measuring absorbance at 500 nm, demonstrates good agreement with results obtained using HPLC, the established method by USP-NF []. Additionally, reversed-phase liquid chromatography with amperometric detection provides a sensitive method to determine isoetharine levels in plasma samples, crucial for pharmacokinetic studies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



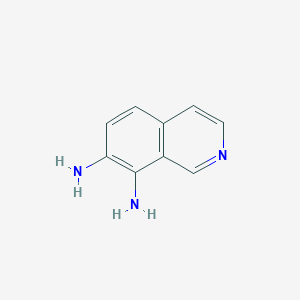
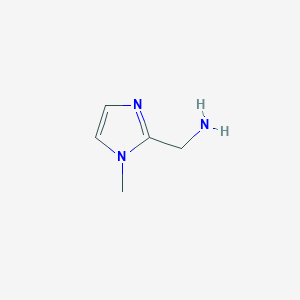
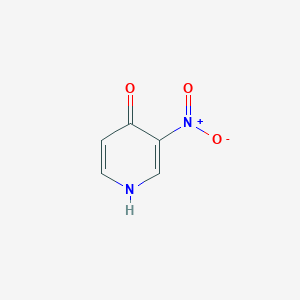
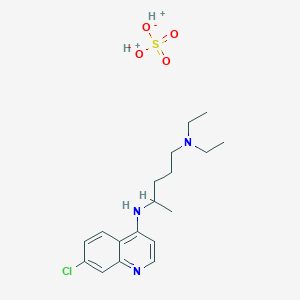

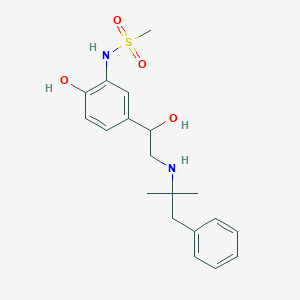
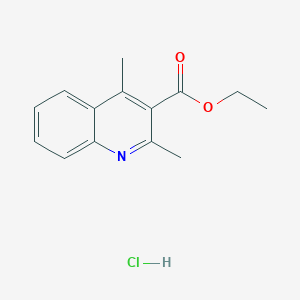

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)



![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)
